1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea
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Overview
Description
1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions:
Thiourea Formation: The final step involves the reaction of the substituted pyrazole with thiourea under suitable conditions, such as in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea
- 1-(3-(4-Methylphenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea
Uniqueness
1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C16H11BrF2N4S |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
[5-(4-bromophenyl)-2-(2,4-difluorophenyl)pyrazol-3-yl]thiourea |
InChI |
InChI=1S/C16H11BrF2N4S/c17-10-3-1-9(2-4-10)13-8-15(21-16(20)24)23(22-13)14-6-5-11(18)7-12(14)19/h1-8H,(H3,20,21,24) |
InChI Key |
GOWKBIZLHAVTKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)NC(=S)N)C3=C(C=C(C=C3)F)F)Br |
Origin of Product |
United States |
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